Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate

Medicinal Chemistry Drug Design Kinase Inhibitors

Sourcing a quinoline-3-carboxylate with orthogonal reactive handles for parallel SAR often forces teams into multi-step de novo core synthesis. This compound resolves that bottleneck: the 6-bromo position enables rapid Suzuki diversification, while the 4-methylamino group serves as a pre-installed H-bond donor for hinge binding. • Dual derivatization: late-stage C6 cross-coupling + C4 linker attachment for convergent PROTAC assembly. • Reduced lipophilicity (XLogP3=3.6) vs. 4-chloro analog (4.0) improves LLE and CNS drug-likeness. • Supplied at ≥98% purity; shipped ambient; not DOT-regulated.

Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
Cat. No. B12117978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4-(methylamino)quinoline-3-carboxylate
Molecular FormulaC13H13BrN2O2
Molecular Weight309.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)Br
InChIInChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-7-16-11-5-4-8(14)6-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeyXRSMYBFWJQLDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate Properties & Structural Context


Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate (CAS 1216486-66-6) is a polysubstituted quinoline-3-carboxylate with a molecular formula of C13H13BrN2O2 and a molecular weight of 309.16 g/mol [1]. It is characterized by a bromine atom at the 6-position, a methylamino group at the 4-position, and an ethyl ester at the 3-position. This substitution pattern positions it within a class of heterocyclic intermediates frequently explored for kinase inhibition, particularly against targets like Maternal Embryonic Leucine Zipper Kinase (MELK) [2]. The compound is typically supplied at purity levels of 95–98% from various chemical vendors, and its computed XLogP3-AA is 3.6 [1].

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate: Key Differences from Analogs


Substitution at the quinoline 4-position is a critical determinant of biological activity and synthetic utility. The methylamino group (-NHCH3) in this compound creates a fundamentally different electronic and steric environment compared to analogs with a chloro (-Cl), hydroxyl (-OH), or unsubstituted group at this position. This single-point modification impacts hydrogen-bonding capability (1 H-bond donor) [1], reactivity in nucleophilic displacement, and downstream structure-activity relationships (SAR) in kinase inhibitor programs [2]. The following evidence, while limited by the scarcity of public head-to-head data for this exact chemical entity, highlights the specific dimensions where this compound's structural identity is non-fungible.

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate: Evidence vs. Analogs


C4-Amino vs. C4-Chloro: H-Bond Donor Contrast

Replacing the 4-chloro group in the common intermediate Ethyl 6-bromo-4-chloroquinoline-3-carboxylate with a methylamino group introduces a hydrogen bond donor (HBD). The target compound has a HBD count of 1, while the 4-chloro analog has a count of 0 [1][2]. This is a key differentiator for modulating target interactions, as the presence of an HBD can be essential for kinase hinge-binding motifs, a requirement not met by the 4-chloro scaffold.

Medicinal Chemistry Drug Design Kinase Inhibitors

Lipophilicity Comparison: Methylamino vs. Chloro Analog

The target compound exhibits an XLogP3-AA of 3.6 [1], while the 4-chloro analog has an XLogP3-AA of 4.0 [2]. The lower lipophilicity of the methylamino derivative can translate to improved solubility and a different CNS penetration profile, a critical parameter for central nervous system drug discovery programs.

ADME Blood-Brain Barrier Drug Discovery

Synthetic Versatility of 6-Bromo Handle

The 6-bromo substituent is a robust synthetic handle for palladium-catalyzed cross-coupling reactions. A patent describing MELK inhibitors utilizes an ethyl 6-bromo-4-aminoquinoline-3-carboxylate core as a crucial building block, elaborated at the 6-position to introduce thiophenyl and other aryl groups, demonstrating its utility in generating molecular diversity for SAR exploration [1]. This reactivity is a class-wide feature but is enabled in this specific compound by the presence of the bromine atom.

Organic Synthesis Cross-Coupling PROTACs

MAO Inhibition: Selectivity Indicator from Low Affinity Data

In vitro profiling data for a close structural analog (CHEMBL3398528) reveals an IC50 > 100,000 nM against both human recombinant MAO-A and MAO-B [1]. While this data is for an analog and not a direct head-to-head measurement, it suggests that the 4-methylamino quinoline scaffold may be inherently resistant to MAO inhibition, a common off-target for amino-substituted quinolines. This contrasts with some known MAO inhibitors and is a valuable preliminary selectivity signal for programs concerned with aminergic side effects.

Off-target Screening MAO Drug Safety

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate: R&D Applications


Kinase Inhibitor SAR Intermediate

The compound is specifically suited as a central scaffold for synthesizing focused libraries of MELK or other kinase inhibitors [1]. It provides an advantage over the 4-chloro analog by offering the methylamino group as a pre-installed H-bond donor, a common requirement for hinge-binding motifs in kinase active sites [2]. Its 6-bromo handle allows for rapid parallel synthesis of diverse analogs via Suzuki coupling [1], enabling efficient SAR exploration without the need for a de novo synthesis of the core for each new analog.

CNS-Penetrant Kinase Inhibitor Lead Optimization

For programs where blood-brain barrier penetration is a key objective, the target compound's reduced lipophilicity (XLogP3=3.6) compared to the 4-chloro analog (XLogP3=4.0) makes it a superior starting point [1][2]. The lower logP can be leveraged to manage lipophilic ligand efficiency (LLE) and mitigate off-target promiscuity often associated with highly lipophilic quinolines. The inherent low MAO inhibition risk from the scaffold class further de-risks CNS programs [3].

PROTAC & Molecular Glue Building Block

The 4-methylamino and 6-bromo groups provide two orthogonal points for derivatization. The amino group can be used to attach a linker for a target-protein ligand, while the bromo-substituent allows for the late-stage introduction of an E3 ligase ligand via cross-coupling [1]. This dual functionalization is a practical advantage over simpler, mono-functional intermediates, as it enables a convergent synthetic strategy for heterobifunctional degrader molecules.

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